methyl 8-chloro-2H-chromene-6-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 8-chloro-2H-chromene-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClO3/c1-14-11(13)8-5-7-3-2-4-15-10(7)9(12)6-8/h2-3,5-6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVDYEPXOJUVMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C(=C1)Cl)OCC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Strategies and Methodologies for Methyl 8 Chloro 2h Chromene 6 Carboxylate
Established Reaction Pathways for 2H-Chromene Core Construction
The construction of the 2H-chromene ring system can be achieved through various synthetic routes, including catalytic cyclization reactions, multicomponent reactions, and classical condensation-cyclization protocols. These methods offer diverse approaches to access a wide range of substituted chromenes.
Catalytic Cyclization Reactions for 2H-Chromenes
Catalytic methods provide efficient and atom-economical routes to 2H-chromenes, often proceeding under mild conditions with high selectivity.
Transition metals have proven to be powerful catalysts for the synthesis of 2H-chromenes, typically through the cyclization of appropriate precursors like propargyl aryl ethers or reactions involving salicylaldehydes.
Gold-Catalyzed Cyclizations: Gold catalysts, particularly Au(I) complexes, are effective in promoting the cycloisomerization of aryl propargyl ethers to form 2H-chromenes. msu.edu This reaction is believed to proceed through the activation of the alkyne moiety by the gold catalyst, facilitating an intramolecular hydroaryloxylation. The versatility of this method allows for a broad substrate scope, including those with various substituents on the aromatic ring. For the synthesis of methyl 8-chloro-2H-chromene-6-carboxylate, a plausible precursor would be methyl 3-chloro-5-(prop-2-yn-1-yloxy)benzoate. The reaction conditions typically involve a gold catalyst such as Ph3PAuNTf2. msu.edu
Iron-Catalyzed Cyclizations: Iron catalysts, such as iron(III) chloride (FeCl3), offer a cost-effective and environmentally benign alternative for 2H-chromene synthesis. One established method involves the intramolecular alkyne-carbonyl metathesis of alkynyl ethers of salicylaldehydes. uva.nl This approach has been shown to be tolerant of various substituents on the aromatic ring, including halogens and methoxy (B1213986) groups. uva.nl A potential route to the target molecule could involve the reaction of an appropriately substituted alkynyl ether of a salicylaldehyde (B1680747) in the presence of an iron catalyst. For instance, an iron-catalyzed hydroaryloxylation of a 2-propargylphenol derivative could be employed, where the reaction conditions often include FeCl3 as the catalyst and aniline (B41778) as an additive to improve selectivity for the 6-endo-dig cyclization. msu.eduuva.nl
Cobalt-Catalyzed Syntheses: Cobalt-catalyzed reactions have also emerged as a valuable tool for constructing the 2H-chromene skeleton. A notable method involves the reaction of salicyl-N-tosylhydrazones with terminal alkynes, catalyzed by a cobalt(II)-porphyrin complex. msu.eduuva.nl This protocol demonstrates a broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the reaction partners. msu.eduuva.nl The mechanism is proposed to involve a cobalt(III)-carbene radical intermediate. msu.edunih.gov Another cobalt-catalyzed approach is the [5+1] annulation of 2-vinylphenols with allenes, which proceeds via a vinylic C-H activation. acs.orgresearchgate.net
Table 1: Examples of Transition Metal-Catalyzed 2H-Chromene Synthesis
| Catalyst | Precursor Type | Key Features | Reference |
|---|---|---|---|
| Ph3PAuNTf2 | Aryl propargyl ethers | Mild reaction conditions, broad substrate scope. | msu.edu |
| FeCl3 | Alkynyl ethers of salicylaldehydes | Cost-effective, tolerates various substituents including halogens. | uva.nl |
| [CoII(porphyrin)] | Salicyl-N-tosylhydrazones and terminal alkynes | Broad substrate scope, involves radical intermediates. | msu.eduuva.nl |
Organocatalysis provides a metal-free alternative for the synthesis of 2H-chromenes, often leading to high enantioselectivity. These reactions are typically catalyzed by small organic molecules, such as amines or their derivatives. A common strategy involves the reaction of salicylaldehydes with α,β-unsaturated compounds. For instance, a tandem oxa-Michael-Henry reaction of a salicylaldehyde with a conjugated nitroalkene can be catalyzed by an L-proline derived aminocatalyst to afford 3-nitro-2H-chromenes with excellent enantioselectivity. organic-chemistry.org While not directly producing the target carboxylate, this demonstrates the utility of organocatalysis in constructing the chromene core with functional group tolerance. Another example is the fluorogenic organocatalytic reaction where a fluorescent chromene derivative is produced from a non-fluorescent precursor, showcasing the application in generating functional molecules. nih.govresearchgate.net
Visible-light photocatalysis has gained prominence as a green and sustainable method for organic synthesis. researchgate.net This approach utilizes light as an energy source to drive chemical reactions, often under mild conditions. The synthesis of chromene derivatives has benefited from these developments. For example, photocatalyzed multicomponent reactions have been developed for the preparation of complex chromene structures. researchgate.net A doubly decarboxylative, photoredox synthesis of 4-substituted-chroman-2-ones has been described, which involves the reaction of coumarin-3-carboxylic acids. While this leads to a related chromanone structure, it highlights the potential of photocatalysis in manipulating chromene-based scaffolds. Notably, a coumarin-3-carboxylic acid with a chlorine substituent at the 8-position was successfully employed in this reaction, albeit with a lower yield. rsc.org
Multicomponent Reaction (MCR) Strategies for 2H-Chromenes
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. This strategy is particularly attractive for building molecular diversity and has been successfully applied to the synthesis of 2H-chromenes.
A common MCR for 2H-chromenes involves the reaction of a salicylaldehyde, a C-H activated acid (like malononitrile), and a third component. For the synthesis of this compound, a hypothetical three-component reaction could involve an appropriately substituted salicylaldehyde, a suitable active methylene (B1212753) compound, and a third reactant that would ultimately form the desired ester functionality at the C6 position and the pyran ring. The choice of catalyst is crucial in these reactions, with various catalysts being employed, including Lewis acids and bases.
Knoevenagel Condensation and Subsequent Cyclization Protocols
The Knoevenagel condensation is a classical organic reaction that involves the condensation of an aldehyde or ketone with an active methylene compound, typically catalyzed by a weak base. wikipedia.orgorganic-chemistry.orgtaylorandfrancis.com This reaction, followed by an intramolecular cyclization (oxa-Michael addition), is a well-established route for the synthesis of chromene derivatives.
For the synthesis of this compound, a plausible approach would start with a substituted salicylaldehyde, namely methyl 3-chloro-5-formyl-2-hydroxybenzoate. This aldehyde would undergo a Knoevenagel condensation with a suitable active methylene compound. For instance, reaction with an α,β-unsaturated aldehyde or ketone could lead to an intermediate that subsequently cyclizes to form the 2H-chromene ring. The reaction of salicylaldehydes with acrolein or cinnamaldehyde (B126680) is a known method to prepare 2H-chromene-3-carbaldehydes. researchgate.net Subsequent oxidation and esterification of the aldehyde at the 3-position and modification of the substituents on the aromatic ring would be necessary to arrive at the final product. Alternatively, a direct condensation with a reagent that introduces the desired functionality at the 2-position could be envisioned.
Table 2: Comparison of Synthetic Strategies for 2H-Chromene Core
| Strategy | Key Advantages | Potential Challenges for Target Compound |
|---|---|---|
| Transition Metal-Catalyzed Cyclization | High efficiency, good functional group tolerance, atom economy. | Synthesis of specific substituted precursors may be required. |
| Organocatalytic Approaches | Metal-free, potential for high enantioselectivity. | May require multi-step synthesis to achieve the target substitution pattern. |
| Photocatalytic Synthesis | Green and sustainable, mild reaction conditions. | Limited examples for this specific substitution pattern. |
| Multicomponent Reactions (MCRs) | High efficiency, molecular diversity, one-pot synthesis. | Identification of suitable starting materials for the specific target. |
| Knoevenagel Condensation/Cyclization | Utilizes readily available starting materials, well-established. | May require subsequent functional group manipulations. |
Cascade Reactions and Tandem Processes
Cascade and tandem reactions offer an elegant and efficient pathway to complex molecular architectures like the 2H-chromene system from simple starting materials in a single operation, thereby minimizing waste and improving atom economy. researchgate.netbenthamdirect.com Several such strategies can be envisioned for the synthesis of precursors to this compound.
One prominent approach involves an organocatalytic tandem oxa-Michael/aldol (B89426) condensation. beilstein-journals.org In this type of reaction, a substituted salicylaldehyde can react with an α,β-unsaturated aldehyde in the presence of a chiral amine catalyst. The reaction proceeds through an initial oxa-Michael addition of the phenolic hydroxyl group to the enal, followed by an intramolecular aldol condensation and subsequent dehydration to furnish the 2H-chromene ring. By selecting the appropriate substituted salicylaldehyde, the foundational structure for the target molecule can be assembled.
Another powerful strategy is the tandem Knoevenagel condensation/oxa-Michael addition. mdpi.com This protocol can involve the reaction of a salicylaldehyde derivative with a compound containing an active methylene group and a Michael acceptor moiety. The initial Knoevenagel condensation between the salicylaldehyde and the active methylene compound generates a reactive intermediate that then undergoes an intramolecular oxa-Michael addition to form the 2H-chromene ring. mdpi.com
Furthermore, a simple arylamine-catalyzed Mannich-cyclization cascade reaction has been developed for the facile synthesis of substituted 2H-benzo[h]chromenes, a strategy that could be adapted for other chromene systems. nih.gov This process involves the efficient generation of ortho-quinone methides (o-QMs) under mild conditions, which then undergo a cascade sequence to form the chromene ring. nih.gov
| Cascade/Tandem Reaction Type | Key Reactants | Catalyst/Conditions | Core Transformation |
| Tandem Oxa-Michael/Aldol Condensation | Substituted Salicylaldehyde, α,β-Unsaturated Aldehyde | Chiral Amine (e.g., Diarylprolinol Ether) | Formation of 2H-chromene ring via sequential addition and cyclization |
| Tandem Knoevenagel/Oxa-Michael Addition | Salicylaldehyde Derivative, Active Methylene Compound with Michael Acceptor | Organocatalyst (e.g., piperidine, p-TsOH) | Construction of the chromene scaffold through condensation and intramolecular addition mdpi.com |
| Arylamine-Catalyzed Mannich/Cyclization | Naphthols/Phenols, trans-Cinnamaldehydes | Simple Aniline | Generation of ortho-quinone methide followed by cyclization nih.gov |
| C–H Oxidation/Michael Addition/Cyclization | 2-Alkyl-substituted Phenols, Active Methylene Compounds | Manganese Dioxide, Bifunctional Squaramide | In situ generation of o-quinone methides followed by catalytic Michael addition and cyclization acs.org |
Regioselective Introduction of the 8-Chloro Substituent
The introduction of a chlorine atom specifically at the C8 position of the 2H-chromene ring requires a highly regioselective approach. Direct chlorination of the pre-formed chromene ring often leads to a mixture of isomers. Therefore, a more strategic approach involves the chlorination of a phenol (B47542) precursor prior to the formation of the chromene ring. The hydroxyl group of the phenol can direct the electrophilic chlorination to the ortho and para positions. To achieve selective ortho-chlorination, which corresponds to the 8-position of the future chromene, specific directing groups or catalysts can be employed.
For instance, the use of a bulky directing group on the phenol can sterically hinder the para position, favoring chlorination at the ortho position. Alternatively, catalyst-controlled regioselective chlorination of phenols has emerged as a powerful tool. nih.govscientificupdate.com Certain catalysts can form a complex with the phenolic hydroxyl group and deliver the chlorinating agent selectively to the ortho position. scientificupdate.com For phenols bearing electron-withdrawing groups, which would be the case for a precursor to the target molecule (e.g., a hydroxybenzoic acid derivative), palladium-catalyzed C-H chlorination has been shown to be effective. rsc.org
Common chlorinating agents for such transformations include N-chlorosuccinimide (NCS) and sulfuryl chloride (SO₂Cl₂). The choice of the chlorinating agent and catalyst is crucial for achieving high regioselectivity.
| Method | Substrate | Chlorinating Agent | Catalyst/Directing Group | Outcome |
| Directed ortho-Chlorination | Phenol with directing group | N-Chlorosuccinimide (NCS) | Removable directing group | High regioselectivity for ortho-chloro phenol |
| Catalyst-Controlled Chlorination | Substituted Phenol | N-Chlorosuccinimide (NCS) | Thiourea-based organocatalyst | Controllable selectivity for ortho or para chlorination scientificupdate.com |
| Palladium-Catalyzed C-H Chlorination | Phenol with electron-withdrawing group | N-Chlorosuccinimide (NCS) | Palladium Acetate (B1210297) (Pd(OAc)₂) | Regioselective chlorination of electron-deficient phenols rsc.org |
| In situ Reagent Formation | Phenols and Phenol-ethers | Aluminum Chloride (AlCl₃) | Phenyliodine(III) bis(trifluoroacetate) (PIFA) | Highly regioselective ortho-chlorination researchgate.net |
Esterification and Functional Group Interconversion at the C6-Carboxylate Position
The final step in the synthesis of the target molecule would likely involve the esterification of a 6-carboxy-8-chloro-2H-chromene precursor. The Fischer-Speier esterification is a classic and widely used method for this transformation. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This reaction involves treating the carboxylic acid with an excess of the alcohol (in this case, methanol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.comlibretexts.org The reaction is an equilibrium process, and to drive it towards the formation of the ester, the water formed during the reaction can be removed, or a large excess of the alcohol can be used. jk-sci.com
For sterically hindered carboxylic acids, alternative esterification methods may be more effective. The use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate the esterification under milder conditions. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, which then readily reacts with methanol (B129727) to form the desired methyl ester. This two-step process often provides higher yields, especially for less reactive substrates.
| Esterification Method | Reactants | Reagents/Catalyst | Key Features |
| Fischer-Speier Esterification | Carboxylic Acid, Methanol | Strong Acid (H₂SO₄, HCl) | Equilibrium reaction, requires excess alcohol or removal of water organic-chemistry.orglibretexts.org |
| DCC Coupling | Carboxylic Acid, Methanol | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Milder conditions, forms a urea (B33335) byproduct |
| Acyl Chloride Formation | Carboxylic Acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Forms a highly reactive intermediate |
| Reaction with Methanol | Acyl Chloride, Methanol | Base (e.g., Pyridine, Triethylamine) | Rapid and high-yielding reaction |
Green Chemistry Approaches in 2H-Chromene Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules to minimize environmental impact. researchgate.netbenthamdirect.com The synthesis of 2H-chromene derivatives has been a fertile ground for the application of these principles.
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. nih.govvjs.ac.vnafricanjournalofbiomedicalresearch.com The synthesis of various 2H-chromene derivatives has been successfully achieved using microwave-assisted protocols. nih.govvjs.ac.vn For instance, multicomponent reactions to form the chromene scaffold can be accelerated under microwave irradiation, often in the absence of a solvent. ajgreenchem.com This technique not only enhances the efficiency of the synthesis but also aligns with the green chemistry principle of energy efficiency. jmest.org
Performing reactions in the absence of a solvent, or in a solventless system, is a cornerstone of green chemistry as it eliminates the environmental and economic costs associated with solvent use and disposal. nih.govresearchgate.netnih.gov Several synthetic routes to chromene derivatives have been developed under solvent-free conditions. nih.govresearchgate.netresearchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a solid catalyst, or by heating the neat reaction mixture. The synthesis of dihydropyrano[3,2-c]chromenes has been reported using nanocrystalline magnesium oxide as a catalyst under solvent-free conditions, highlighting the feasibility of this approach for chromene synthesis. nih.gov
| Green Chemistry Approach | Description | Advantages | Example in Chromene Synthesis |
| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. | Reduced reaction times, higher yields, energy efficiency. | Multicomponent synthesis of 2H-chromene derivatives. nih.govvjs.ac.vnajgreenchem.com |
| Solvent-Free Conditions | Reactions are conducted without a solvent. | Reduced waste, cost-effective, simplified work-up. | Synthesis of dihydropyrano[3,2-c]chromenes using a solid catalyst. nih.govresearchgate.net |
| Recyclable Catalysts | Catalysts that can be recovered and reused. | Reduced waste, lower cost, increased sustainability. | Magnetic nanoparticle-supported acid catalysts for 4H-chromene synthesis. nih.govscilit.com |
Chemical Reactivity, Transformations, and Reaction Mechanisms of Methyl 8 Chloro 2h Chromene 6 Carboxylate
Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Moiety
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. The reaction involves the substitution of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.commasterorganicchemistry.com The rate and regioselectivity of EAS reactions are heavily influenced by the substituents already present on the ring. masterorganicchemistry.com
For methyl 8-chloro-2H-chromene-6-carboxylate, the benzene moiety is substituted with a chlorine atom at C8, a carboxylate group at C6, and the oxygen of the pyran ring. The chlorine atom is an ortho-, para-directing deactivator, while the methyl carboxylate group is a meta-directing deactivator. The ether-like oxygen of the 2H-pyran ring is an ortho-, para-directing activator. The interplay of these groups will determine the position of further substitution.
Common electrophilic aromatic substitution reactions include:
Nitration: Introduction of a nitro group (-NO2).
Halogenation: Introduction of a halogen atom (e.g., -Br, -Cl).
Sulfonation: Introduction of a sulfonic acid group (-SO3H).
Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. masterorganicchemistry.com
The precise outcome of these reactions on this compound would require experimental investigation, but predictions can be made based on the directing effects of the existing substituents.
Nucleophilic Substitution and Addition Reactions
The chlorine atom at the C8 position is attached to an sp2-hybridized carbon of the aromatic ring. Generally, aryl halides are unreactive towards nucleophilic substitution under standard conditions due to the high strength of the C-X bond and the electron-rich nature of the aromatic ring. However, substitution can occur under harsh conditions or if the ring is activated by strongly electron-withdrawing groups. In the case of this compound, the presence of the deactivating carboxylate group might slightly facilitate such reactions, though vigorous conditions would likely still be required.
The methyl carboxylate group at C6 is susceptible to a variety of nucleophilic acyl substitution reactions. These transformations are fundamental in organic synthesis for modifying the carboxylic acid functionality. rsc.org
Key transformations include:
Hydrolysis: Conversion of the ester to a carboxylic acid, typically under acidic or basic conditions.
Transesterification: Exchange of the methoxy (B1213986) group (-OCH3) with another alkoxy group (-OR) by reaction with an alcohol in the presence of an acid or base catalyst.
Amidation: Reaction with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide.
Reduction: Reduction of the ester to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH4). nih.gov Milder reducing agents can sometimes be used for the reduction of carboxylic acids to alcohols. nih.gov
Grignard Reaction: Reaction with Grignard reagents (RMgX) to form tertiary alcohols.
Table 1: Potential Transformations of the Carboxylate Ester Group
| Reaction | Reagents | Product Functional Group |
| Hydrolysis | H3O+ or OH- | Carboxylic acid |
| Transesterification | R'OH, H+ or R'O- | Ester (with -OR' group) |
| Amidation | R'NH2 or R'2NH | Amide |
| Reduction | LiAlH4, then H3O+ | Primary alcohol |
| Grignard Reaction | 1. RMgX, 2. H3O+ | Tertiary alcohol |
Oxidation and Reduction Processes of the 2H-Chromene System
The 2H-chromene system contains a double bond within the pyran ring, making it susceptible to both oxidation and reduction reactions.
Oxidation: The double bond can be cleaved by strong oxidizing agents like ozone (O3) or potassium permanganate (B83412) (KMnO4). Epoxidation of the double bond can be achieved using peroxy acids, such as m-chloroperbenzoic acid (m-CPBA), to form an epoxide ring.
Reduction: The double bond can be hydrogenated to a single bond using catalytic hydrogenation (e.g., H2 with a palladium, platinum, or nickel catalyst), which would convert the 2H-chromene to a chromane (B1220400) derivative. The reduction of chromones to 2H-chromenes has been achieved using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN). researchgate.net
Pericyclic Reactions and Rearrangements Involving the 2H-Pyran Ring
Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. ox.ac.ukunina.it The 2H-pyran ring system can potentially participate in such reactions.
Electrocyclic Reactions: The 2H-pyran ring can be viewed as a cyclic form of a conjugated system. Under thermal or photochemical conditions, it could potentially undergo electrocyclic ring-opening to form a dienone. nih.gov However, the fusion to the benzene ring provides significant stability, making this ring-opening less favorable than in simple 2H-pyrans. nih.gov
Cycloaddition Reactions: The double bond in the 2H-pyran ring could act as a dienophile in Diels-Alder reactions, a type of [4+2] cycloaddition. organicchemistrydata.org It could also potentially undergo [2+2] cycloadditions with other alkenes under photochemical conditions.
Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. organicchemistrydata.org While less common for the basic 2H-chromene skeleton, derivatives could be designed to undergo rearrangements like the Claisen rearrangement if an appropriate allyl ether substituent were present on the benzene ring. organicchemistrydata.org
Detailed Mechanistic Investigations of 2H-Chromene-Forming Reactions
The synthesis of the 2H-chromene scaffold can be achieved through various synthetic strategies, each with its own detailed reaction mechanism. nih.govresearcher.life
Rhodium(III)-Catalyzed C-H Activation/[3+3] Annulation: One efficient method for synthesizing 2H-chromene-3-carboxylic acids involves the reaction of N-phenoxyacetamides with methyleneoxetanones, catalyzed by a rhodium(III) complex. acs.org The proposed mechanism begins with a C-H activation at the ortho position of the phenoxy group to form a five-membered rhodacycle intermediate. This is followed by migratory insertion of the α-methylene group of the oxetanone into the Rh-C bond, forming a seven-membered intermediate. Subsequent steps involving β-lactone ring opening and reductive elimination furnish the 2H-chromene product. acs.org
Intramolecular Rauhut-Currier Reaction: Lithium selenolates can catalyze the intramolecular cyclization of certain chalcone (B49325) derivatives to form 2H- or 4H-chromenes. acs.org The regioselectivity depends on the substituents. For the formation of 2H-chromenes, the proposed mechanism involves the nucleophilic attack of the selenolate on one of the enone fragments, followed by an intramolecular Michael addition of the resulting enolate onto the other α,β-unsaturated system to form the six-membered ring. acs.org
Cobalt-Catalyzed Metalloradical Approach: A one-pot synthesis of 2H-chromenes can be achieved through the reaction of salicyl N-tosylhydrazones and terminal alkynes, catalyzed by cobalt(II) complexes. nih.gov The mechanism is proposed to involve the formation of a cobalt(III)-carbene radical, which then undergoes radical addition to the alkyne. A subsequent hydrogen atom transfer from the phenolic hydroxyl group to the resulting vinyl radical leads to an o-quinone methide intermediate. This intermediate then undergoes a thermal 6π-electrocyclic ring closure to form the final 2H-chromene product. nih.gov
Palladium-Catalyzed Formal [3+3] Cycloaddition: The coupling of a bromoquinone with a vinyl stannane, catalyzed by a palladium complex, can lead to the formation of a vinyl quinone. nih.gov This intermediate can then enolize to form an ortho-quinone methide, which undergoes an oxa-6π electrocyclization to yield a 2H-chromene. nih.gov
Hydrazine-Catalyzed Ring-Closing Carbonyl-Olefin Metathesis: O-allylsalicylaldehydes can be converted to 2H-chromenes using a bicyclic hydrazine (B178648) catalyst. semanticscholar.org This reaction is proposed to proceed via a [3+2] cycloaddition of the hydrazine with the aldehyde, followed by a retro-[3+2] cycloaddition that releases the chromene product and regenerates the catalyst. semanticscholar.org
Table 2: Summary of Mechanistic Pathways for 2H-Chromene Formation
| Reaction Type | Key Intermediates | Catalyst/Reagent | Reference |
| Rh(III)-Catalyzed C-H Activation | Rhodacycle, Seven-membered metallacycle | [Cp*RhCl2]2 | acs.org |
| Intramolecular Rauhut-Currier | Enolate | Lithium selenolate | acs.org |
| Cobalt-Catalyzed Metalloradical | Carbene radical, Vinyl radical, o-Quinone methide | Cobalt(II) porphyrin | nih.gov |
| Palladium-Catalyzed [3+3] Cycloaddition | Vinyl quinone, o-Quinone methide | (Ph3P)4Pd | nih.gov |
| Hydrazine-Catalyzed Metathesis | Hydrazonium ion, [3+2] cycloadduct | Bicyclic hydrazine | semanticscholar.org |
Proposed Reaction Intermediates
Ortho-quinone Methides (o-QMs): A frequently proposed intermediate in the synthesis of 2H-chromenes is the ortho-quinone methide. msu.edu These are highly reactive species that can undergo electrocyclization to form the chromene ring. msu.edu For a molecule like this compound, the formation of a corresponding o-QM intermediate would be a plausible step in certain synthetic routes.
Metallo-Radical Intermediates: In metal-catalyzed reactions, particularly those involving cobalt, the formation of metallo-radical intermediates has been suggested. For instance, the reaction of salicyl-N-tosylhydrazones with terminal alkynes in the presence of a cobalt(II) porphyrin catalyst is proposed to proceed through a Co(III)-carbene radical intermediate. nih.gov This is followed by the formation of a salicyl-vinyl radical intermediate, which then leads to the 2H-chromene product. nih.gov Such pathways could be relevant for the synthesis of derivatives of this compound.
Rhodacycle Intermediates: In rhodium(III)-catalyzed C–H activation/annulation reactions for the synthesis of 2H-chromene-3-carboxylic acids, the formation of a five-membered rhodacycle intermediate has been proposed and, in some cases, isolated and characterized. acs.org This intermediate is formed through ortho-C–H activation of a directing group. acs.org
The following table summarizes some of the proposed intermediates in the synthesis and reactions of 2H-chromenes, which could be analogous for this compound.
| Proposed Intermediate | Reaction Type | Supporting Evidence |
| ortho-Quinone Methide | Thermal or acid/base-catalyzed cyclizations | Trapping experiments, theoretical calculations msu.edu |
| Co(III)-Carbene Radical | Cobalt-catalyzed synthesis | EPR spectroscopy, DFT calculations nih.gov |
| Salicyl-Vinyl Radical | Cobalt-catalyzed synthesis | EPR spectroscopy, DFT calculations nih.gov |
| Rhodacycle | Rhodium-catalyzed C–H activation | Isolation and characterization of the intermediate, kinetic studies acs.org |
Kinetic and Thermodynamic Considerations
Detailed kinetic and thermodynamic data for reactions involving this compound are scarce in the public domain. However, general principles and findings from related systems can provide insights into the factors governing its reactivity.
Kinetic Isotope Effect: In the rhodium-catalyzed synthesis of 2H-chromene-3-carboxylic acids, a significant kinetic isotope effect has been observed. acs.org This suggests that the C–H bond cleavage is a rate-determining step in the reaction mechanism. acs.org This finding highlights the importance of C–H activation in certain synthetic pathways leading to chromene derivatives.
Influence of Substituents: The electronic nature of substituents on the aromatic ring of 2H-chromenes has a pronounced effect on reaction rates. In gold-catalyzed syntheses of 2H-chromenes, substrates with electron-deficient aromatic rings, such as those bearing nitro, cyano, or carboxylate groups, have been observed to react significantly slower than electron-rich analogues. msu.edu This is attributed to the deactivation of the aromatic ring, which can affect the stability of intermediates or the energy of transition states. Therefore, the presence of both a chloro and a methyl carboxylate group in this compound is expected to influence its reaction kinetics, likely leading to slower reaction rates in electrophilic processes compared to unsubstituted or electron-donating group-substituted chromenes.
Computational Studies: Density Functional Theory (DFT) calculations have been employed to investigate the energetics of reaction pathways for 2H-chromene synthesis. For instance, DFT calculations have supported the proposed metallo-radical mechanism in cobalt-catalyzed reactions by modeling the formation of the salicyl-vinyl radical intermediate. msu.edu Theoretical studies on various chromene derivatives have also been used to analyze their electronic structure, frontier molecular orbitals (HOMO-LUMO gap), and global reactivity parameters, which can provide a theoretical basis for understanding their reactivity. researchgate.netrsc.org
The table below presents a conceptual overview of how kinetic and thermodynamic factors might apply to reactions involving this compound, based on general findings for substituted 2H-chromenes.
| Factor | Influence on Reactivity | Expected Effect on this compound |
| Kinetic Isotope Effect | Can identify rate-determining steps involving C-H bond cleavage. | In relevant reactions, a kinetic isotope effect would suggest C-H activation is kinetically significant. |
| Substituent Effects | Electron-withdrawing groups generally decrease reaction rates in electrophilic reactions. | The chloro and methyl carboxylate groups are expected to decrease the rate of electrophilic reactions. |
| Thermodynamics | The stability of intermediates and products determines the feasibility of a reaction. | The thermodynamic profile would be influenced by the stabilizing or destabilizing effects of the substituents on intermediates and transition states. |
| DFT Calculations | Provide insights into reaction mechanisms, transition state energies, and product stabilities. | Would be valuable for predicting the most likely reaction pathways and understanding the role of the substituents. researchgate.net |
Structural Elucidation and Advanced Analytical Techniques for Methyl 8 Chloro 2h Chromene 6 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. Through the analysis of chemical shifts, coupling constants, and correlation signals, a detailed molecular structure can be assembled.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides critical information about the number, environment, and connectivity of hydrogen atoms in a molecule. For methyl 8-chloro-2H-chromene-6-carboxylate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic, vinylic, methylene (B1212753), and methyl protons.
Based on the analysis of similar chromene derivatives, the expected chemical shifts (δ) in a solvent like CDCl₃ would be as follows:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | ~4.9 - 5.1 | t | ~3.5 |
| H3 | ~5.7 - 5.9 | dt | ~9.7, 3.5 |
| H4 | ~6.4 - 6.6 | d | ~9.7 |
| H5 | ~7.6 - 7.8 | s | - |
| H7 | ~7.2 - 7.4 | s | - |
| OCH₃ | ~3.8 - 3.9 | s | - |
The methylene protons at the C2 position are anticipated to appear as a triplet, coupled to the H3 proton. The vinylic protons at C3 and C4 would likely present as a doublet of triplets and a doublet, respectively, showing characteristic cis-vinylic coupling. The aromatic protons at C5 and C7 are expected to appear as singlets due to their isolation from neighboring protons. The methyl ester protons would be observed as a sharp singlet in the upfield region of the spectrum.
¹³C NMR Spectroscopy
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for each of the 11 carbon atoms.
Predicted ¹³C NMR chemical shifts are presented below:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C2 | ~65 - 67 |
| C3 | ~122 - 124 |
| C4 | ~128 - 130 |
| C4a | ~120 - 122 |
| C5 | ~129 - 131 |
| C6 | ~130 - 132 |
| C7 | ~125 - 127 |
| C8 | ~126 - 128 |
| C8a | ~150 - 152 |
| C=O | ~165 - 167 |
| OCH₃ | ~52 - 54 |
The chemical shifts are influenced by the electronic environment of each carbon atom. The carbonyl carbon of the ester and the oxygen-bound aromatic carbon (C8a) are expected to be the most downfield-shifted signals. The chlorinated aromatic carbon (C8) will also show a characteristic downfield shift.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between scalar-coupled protons. For instance, cross-peaks would be expected between H2 and H3, and between H3 and H4, confirming the connectivity of the dihydropyran ring protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom (e.g., H2 to C2, H3 to C3, etc.).
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrational frequencies of its bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl, the carbon-carbon double bonds, and the C-O and C-Cl bonds.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| C=O (Ester) | ~1720 - 1740 | Strong, sharp absorption |
| C=C (Aromatic & Vinylic) | ~1600 - 1650 | Medium to strong absorptions |
| C-O (Ester & Ether) | ~1200 - 1300 | Strong absorptions |
| C-H (Aromatic & Vinylic) | ~3000 - 3100 | Medium absorptions |
| C-H (Aliphatic) | ~2850 - 3000 | Medium absorptions |
| C-Cl | ~700 - 800 | Medium to strong absorption |
The most prominent feature would be the strong carbonyl stretch of the methyl ester group. The presence of both aromatic and vinylic C=C bonds would give rise to a series of absorptions in the 1600-1650 cm⁻¹ region. The C-O stretching vibrations of the ester and the chromene ether linkage would also be clearly visible.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern.
For this compound (C₁₁H₉ClO₃), the high-resolution mass spectrum (HRMS) would show a molecular ion peak [M]⁺ with a characteristic isotopic pattern due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
| Ion | Expected m/z (for ³⁵Cl) | Description |
| [M]⁺ | 224.0240 | Molecular ion |
| [M+2]⁺ | 226.0211 | Isotope peak for ³⁷Cl |
| [M-OCH₃]⁺ | 193.0159 | Loss of the methoxy (B1213986) group |
| [M-COOCH₃]⁺ | 165.0207 | Loss of the carbomethoxy group |
The exact mass of the molecular ion would be used to confirm the elemental composition of the molecule. The fragmentation pattern in the mass spectrum would provide further structural evidence. Common fragmentation pathways for this type of molecule could include the loss of the methoxy radical (•OCH₃) or the entire carbomethoxy group (•COOCH₃) from the molecular ion.
X-ray Crystallography for Solid-State Molecular Geometry
For a pure, crystalline sample of this compound, single-crystal X-ray diffraction analysis would be employed. This involves mounting a suitable crystal and exposing it to a focused beam of X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be resolved. While specific experimental crystallographic data for this compound is not available in the reviewed scientific literature, the analysis would yield key parameters. A hypothetical data table that would be generated from such an analysis is presented below.
Interactive Data Table: Hypothetical Crystallographic Parameters
| Parameter | Value | Description |
|---|---|---|
| Crystal System | e.g., Monoclinic | The symmetry system of the crystal lattice. |
| Space Group | e.g., P2₁/c | The specific symmetry group of the crystal. |
| a (Å) | Value | Unit cell dimension along the a-axis. |
| b (Å) | Value | Unit cell dimension along the b-axis. |
| c (Å) | Value | Unit cell dimension along the c-axis. |
| α (°) | 90 | Unit cell angle. |
| β (°) | Value | Unit cell angle. |
| γ (°) | 90 | Unit cell angle. |
| Volume (ų) | Value | The volume of the unit cell. |
Note: The values in this table are illustrative examples of what would be determined and have not been experimentally reported for this specific compound.
Elemental Analysis for Compositional Verification
Elemental analysis is a crucial technique used to determine the mass percentages of the constituent elements in a compound. This provides empirical validation of the molecular formula. For this compound, the molecular formula is C₁₁H₉ClO₃. guidechem.com The analysis is typically performed using a CHN analyzer, which involves the combustion of a small, precise amount of the substance. The resulting combustion gases (CO₂, H₂O, etc.) are quantitatively measured to determine the percentages of carbon and hydrogen.
The calculated elemental composition based on the molecular formula is compared with the experimentally determined values. A close agreement between the theoretical and found values, typically within ±0.4%, confirms the elemental composition and supports the compound's identity and purity.
Interactive Data Table: Elemental Composition of C₁₁H₉ClO₃
| Element | Theoretical Mass % | Experimental Mass % |
|---|---|---|
| Carbon (C) | 58.82% | Not reported in literature |
| Hydrogen (H) | 4.04% | Not reported in literature |
| Chlorine (Cl) | 15.78% | Not reported in literature |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for assessing the purity of a compound and for its isolation from reaction mixtures. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Thin-Layer Chromatography (TLC) is a common, rapid method used to monitor the progress of a chemical reaction and to get a preliminary assessment of product purity. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a liquid mobile phase (eluent), which moves up the plate by capillary action. Different compounds travel at different rates, resulting in separation. For chromene derivatives, a common eluent system might consist of a mixture of a nonpolar solvent like benzene (B151609) or hexane (B92381) and a more polar solvent like ethyl acetate (B1210297). For instance, in the synthesis of a related compound, 6-Chloro-8-methyl-2-oxo-2H-chromene-3-carboxylic acid ethyl ester, TLC was used to monitor the reaction with an eluent system of benzene:ethyl acetate (4:1). tandfonline.com
Column Chromatography operates on the same principles as TLC but is used for the preparative-scale purification of compounds. The stationary phase is packed into a vertical column, and the crude product mixture is loaded at the top. The eluent is then passed through the column, and the separated components are collected in fractions as they exit the bottom. The selection of the eluent system is often optimized using TLC beforehand. This technique is essential for obtaining highly pure samples of this compound required for further analysis and characterization.
Computational and Theoretical Investigations of Methyl 8 Chloro 2h Chromene 6 Carboxylate
Quantum Chemical Calculations using Density Functional Theory (DFT)
Density Functional Theory (DFT) has become a primary method for investigating the electronic structure and properties of molecules. rsc.org It offers a balance between accuracy and computational cost, making it suitable for studying medium to large-sized organic compounds. DFT calculations can predict a wide range of properties, from molecular geometry to spectroscopic characteristics, providing a theoretical framework for understanding the chemical nature of methyl 8-chloro-2H-chromene-6-carboxylate.
Molecular Geometry Optimization and Conformational Analysis
The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure, which corresponds to the minimum energy on the potential energy surface. For similar chromene derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, have been employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net This process is crucial as the geometric parameters influence the electronic and spectroscopic properties of the molecule.
Electronic Structure Properties (HOMO-LUMO Gaps, Electrostatic Potential Surfaces)
The electronic properties of a molecule are key to understanding its reactivity and potential applications. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability.
The HOMO-LUMO energy gap is a significant parameter for assessing the chemical reactivity and stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. researchgate.net For various coumarin (B35378) and chromene derivatives, DFT calculations have been used to determine these energies and predict their reactive behavior. rsc.orgresearchgate.net
The Molecular Electrostatic Potential (MEP) surface is another valuable tool for understanding chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule, visually indicating the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MEP surface would likely show negative potential (red and yellow regions) around the oxygen atoms of the carboxylate group and the chromene ring, and positive potential (blue regions) around the hydrogen atoms. researchgate.net
Table 1: Illustrative Electronic Properties of a Chromene Derivative (Data is hypothetical and for illustrative purposes only)
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
Vibrational Frequency Calculations and Spectral Simulations
Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of the optimized molecular structure, a theoretical spectrum can be generated. nih.gov Comparing this simulated spectrum with the experimental one allows for the precise assignment of vibrational bands to specific functional groups and types of molecular motion (e.g., stretching, bending). For chromene derivatives, DFT calculations have been shown to accurately predict the vibrational frequencies of key functional groups like the carbonyl (C=O) and C-O stretching modes. researchgate.netnih.gov
NMR Chemical Shift Prediction and Validation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule. researchgate.net These predicted chemical shifts can be compared with experimental data to confirm the proposed structure of this compound. nsf.gov Discrepancies between calculated and experimental shifts can often be rationalized by considering solvent effects and intermolecular interactions. researchgate.net
Table 2: Illustrative Predicted vs. Experimental ¹³C NMR Chemical Shifts (Data is hypothetical and for illustrative purposes only)
| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| C=O (ester) | 165.2 | 164.8 |
| C-Cl | 128.9 | 129.3 |
| O-CH₃ | 52.1 | 51.9 |
Thermodynamic Properties
DFT calculations can also be used to predict various thermodynamic properties of a molecule at a given temperature, such as enthalpy, entropy, and Gibbs free energy. researchgate.net These properties are derived from the calculated vibrational frequencies and are important for understanding the stability and reactivity of the compound under different conditions. For instance, the calculated heat of formation can provide insight into the energetic stability of this compound.
Molecular Modeling and Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jbcpm.com In the context of medicinal chemistry, it is often used to predict the binding mode of a small molecule ligand to the active site of a protein or enzyme. researchgate.net
For this compound, molecular docking studies could be performed to investigate its potential interactions with specific biological targets. nih.gov This would involve preparing the 3D structures of both the ligand (the chromene derivative) and the target protein. Docking algorithms would then be used to explore various binding poses and score them based on their predicted binding affinity. researchgate.net Such studies on similar chromene compounds have identified key interactions, such as hydrogen bonds and hydrophobic interactions, with amino acid residues in the active sites of enzymes. jbcpm.comresearchgate.net These theoretical studies provide a foundation for understanding potential biological activities, without making any clinical claims.
Quantitative Structure-Activity Relationship (QSAR) Studies (focused on structural features influencing in vitro activity)
Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov In the context of this compound, a QSAR study would investigate how variations in its molecular structure correlate with changes in its in vitro efficacy. Such studies are crucial in drug discovery for optimizing lead compounds and designing new molecules with enhanced activity. mdpi.com
A hypothetical QSAR study on derivatives of this compound would involve synthesizing a series of analogs with modifications at key positions and evaluating their in vitro activity. The structural features, known as molecular descriptors, would then be correlated with the observed biological activity using statistical methods.
Key Structural Features for QSAR Analysis:
The core structure of this compound presents several key regions where modifications could be made to explore the structure-activity relationship:
The Chromene Core: The bicyclic chromene ring system is a common scaffold in many biologically active compounds. Its planarity and aromaticity can contribute to interactions with biological targets.
The Chloro Group at Position 8: The electronegative chlorine atom can influence the electronic properties of the aromatic ring and may participate in halogen bonding or other interactions with a receptor. Variations at this position, such as replacing chlorine with other halogens (Fluorine, Bromine) or with electron-donating or electron-withdrawing groups, would be critical for a QSAR study.
The Methyl Carboxylate Group at Position 6: This ester group can act as a hydrogen bond acceptor. Its size, shape, and electronic properties can be modified by changing the ester to an amide, a carboxylic acid, or other functional groups to probe its role in binding.
Hypothetical QSAR Data Table:
A QSAR study would typically generate a dataset that links structural descriptors to biological activity. The following table is a hypothetical representation of what such data might look like for a series of analogs of this compound, with IC₅₀ (half-maximal inhibitory concentration) as the measure of in vitro activity.
| Compound ID | R1 (Position 8) | R2 (Position 6) | Lipophilicity (logP) | Electronic Effects (Hammett Constant σ) | In Vitro Activity (IC₅₀, µM) |
| 1 | Cl | COOCH₃ | 2.5 | 0.23 | 10.5 |
| 1a | F | COOCH₃ | 2.1 | 0.06 | 15.2 |
| 1b | Br | COOCH₃ | 2.8 | 0.23 | 8.7 |
| 1c | H | COOCH₃ | 2.0 | 0.00 | 25.1 |
| 1d | Cl | COOH | 2.0 | 0.23 | 5.3 |
| 1e | Cl | CONH₂ | 1.8 | 0.23 | 7.9 |
From this hypothetical data, a QSAR model could be developed. For instance, a preliminary observation might suggest that increasing the halogen size at position 8 (from F to Br) correlates with increased activity (lower IC₅₀). Similarly, converting the methyl ester at position 6 to a carboxylic acid or an amide appears to enhance activity. These initial findings would guide the synthesis of further analogs to refine the QSAR model and ultimately design more potent compounds. The relationship between physicochemical properties like lipophilicity (logP) and electronic effects and the biological activity would be quantified to build a predictive model. nih.gov
It is important to note that without experimental data from actual QSAR studies on this compound, the relationships described above are purely illustrative of the QSAR approach.
Molecular and Biochemical Mechanism of Action Studies of 2h Chromenes
Investigation of Molecular Target Interactions (e.g., Enzyme Inhibition, Receptor Binding)
The 2H-chromene scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. Based on studies of analogous compounds, methyl 8-chloro-2H-chromene-6-carboxylate could potentially exhibit inhibitory activity against several enzymes and bind to various receptors.
2H-chromene derivatives have been identified as antagonists of the P2Y6 receptor, a Gq-coupled receptor involved in inflammatory and degenerative conditions. nih.gov Furthermore, certain 2H-chromene and 7H-furo-chromene derivatives have demonstrated selective inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII. unica.it
In the context of neurodegenerative diseases, imino-2H-chromene derivatives have been synthesized and evaluated as multifunctional agents against Alzheimer's disease, showing inhibitory activity against BACE1, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE). nih.gov Additionally, 2H-chromene-3-carbonyl derivatives have been designed as selective estrogen receptor degraders (SERDs), indicating a potential interaction with the estrogen receptor α (ERα). nih.gov Some 2H-chromene analogs have also been observed to exert weak inhibition of tubulin polymerization. nih.gov
Elucidation of Biochemical Pathway Modulation
The interaction of 2H-chromene derivatives with their molecular targets can lead to the modulation of various biochemical pathways. The antagonism of the P2Y6 receptor by 2H-chromene analogs suggests a potential role in mitigating inflammatory responses. nih.gov
Furthermore, some 2,2-dimethyl-2H-chromene based arylsulfonamides have been identified as inhibitors of the hypoxia-inducible factor-1 (HIF-1) pathway, a critical regulator of cellular response to low oxygen levels and a key player in cancer progression. nih.gov Certain N-aryl, 3,4-dihydro substituted 2H-benzo[h]chromene-2-carboxamides have displayed excellent inhibitory activity against NF-kB, a protein complex that controls transcription of DNA, cytokine production and cell survival. nih.govcaribjscitech.com The modulation of these pathways underscores the potential of 2H-chromene derivatives as therapeutic agents in a range of diseases. It has also been suggested that 2H-chromenes may inhibit the production of proinflammatory cytokines such as TNFα, IL-1β, IL-6, and IL-8. biosynth.com
Structure-Activity Relationship (SAR) Studies at the Molecular and Cellular Level for in vitro Activity
The biological activity of 2H-chromene derivatives is intricately linked to their substitution pattern. Structure-activity relationship (SAR) studies on various series of 2H-chromenes have provided valuable insights into the chemical features that govern their potency and selectivity.
Impact of Substituents on Biological Potency in Model Systems
The nature and position of substituents on the 2H-chromene scaffold profoundly influence its biological activity. For instance, in the context of P2Y6 receptor antagonists, substitutions at the 6- and 8-positions have been explored to enhance affinity. nih.gov The introduction of a trifluoromethyl group at the C2 position of 3-nitro-2H-chromenes has been shown to increase the stereoselectivity of their reactions. mdpi.com
The following table summarizes the impact of various substituents on the biological activity of different 2H-chromene series, as reported in the literature.
| 2H-Chromene Series | Target | Key Substituent Effects on Activity |
| 3-Nitro-2-(trifluoromethyl)-2H-chromenes | P2Y6 Receptor | Long-chain amino-functionalized congeners at the 6-position significantly enhance antagonist affinity. nih.gov |
| 2,2-Dimethyl-2H-chromene based arylsulfonamides | HIF-1 Pathway | Diversification of the arylsulfonamide group and the amine in region 2 impacts the inhibition of hypoxia/HIF-activated reporter expression. nih.gov |
| Imino-2H-chromenes | BACE1, AChE, BuChE | A fluorobenzyl moiety was found to be the most potent for BACE1 inhibition, while a benzyl (B1604629) pendant was best for AChE and BuChE inhibition. nih.gov |
| 2H-Chromene and 7H-furo-chromene derivatives | Carbonic Anhydrase IX and XII | The substitution pattern along the chromene scaffold influences the potency, while selectivity is generally conserved. unica.it |
Role of the 8-Chloro and 6-Carboxylate Functionalities
While direct SAR studies on this compound are not available, the potential roles of the 8-chloro and 6-carboxylate functionalities can be inferred from general medicinal chemistry principles and studies on related compounds.
The 8-chloro substituent is an electron-withdrawing group that can influence the electronic properties of the aromatic ring. Its presence may impact the binding affinity of the molecule to its target protein through halogen bonding or by altering the pKa of nearby functional groups. Furthermore, the chlorine atom can affect the metabolic stability of the compound, potentially blocking a site of metabolism and thereby prolonging its duration of action.
The 6-carboxylate functionality, specifically a methyl ester, can also play a crucial role in the molecule's activity. In studies of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives as P2Y6 receptor antagonists, it was observed that other chain-extended terminal carboxylate derivatives were less potent than the corresponding methyl ester derivatives. This suggests that the methyl ester at the 6-position may be favorable for activity at this particular target. The ester group can act as a hydrogen bond acceptor and its lipophilicity can influence the pharmacokinetic properties of the compound, such as its absorption and distribution.
Methyl 8 Chloro 2h Chromene 6 Carboxylate As a Privileged Scaffold in Chemical Biology and Advanced Materials
Applications in the Design and Synthesis of Novel Molecular Probes
The inherent fluorescence of many chromene derivatives makes them attractive scaffolds for the development of molecular probes for biological sensing and imaging. researchgate.net The electronic properties of the 2H-chromene ring can be finely tuned by the introduction of various substituents, leading to probes with specific photophysical responses to analytes of interest.
Research on chromene-based fluorescent probes has demonstrated their utility in detecting a range of biologically relevant species. For instance, the "thiol-chromene" click reaction has been effectively utilized for the selective and rapid recognition of thiols. researchgate.net This suggests that a similarly functionalized methyl 8-chloro-2H-chromene-6-carboxylate could be developed into a sensor for biothiols like glutathione (B108866) or cysteine.
Furthermore, the strategic placement of electron-withdrawing and electron-donating groups on the chromene ring can lead to the development of probes for other analytes such as reactive oxygen species (e.g., hydrogen peroxide) and enzymes (e.g., nitroreductase). researchgate.net The chloro and carboxylate groups on this compound could influence the excited-state properties of the molecule, potentially making it a suitable platform for developing new fluorescent probes.
Table 1: Potential Applications of Chromene Scaffolds as Molecular Probes
| Analyte | Sensing Mechanism | Potential Application of this compound Scaffold |
| Thiols | Thiol-chromene click reaction | Development of a fluorescent probe for biothiols. |
| Reactive Oxygen Species | Oxidation/reduction of the chromene moiety | Design of sensors for oxidative stress. |
| Enzymes | Enzyme-triggered cleavage of a masking group | Creation of probes for specific enzyme activity. |
| pH | Protonation/deprotonation affecting fluorescence | Development of intracellular pH sensors. |
Integration into Complex Supramolecular Architectures
The planar nature and potential for non-covalent interactions of the 2H-chromene scaffold make it an interesting building block for the construction of complex supramolecular architectures. The presence of a carboxylate group in this compound provides a key functionality for forming hydrogen bonds and coordination complexes.
Crystal engineering studies on related coumarin (B35378) (2H-chromen-2-one) derivatives have shown that C—H⋯O hydrogen bonds and π–π stacking interactions can direct the formation of well-defined supramolecular structures, such as double chains and herringbone motifs. nih.gov The chlorine atom on the 8-position can also participate in halogen bonding, a directional non-covalent interaction that is increasingly being used in the design of supramolecular assemblies.
The ability to form predictable intermolecular interactions is crucial for the design of crystalline materials with desired properties, such as porous frameworks for gas storage or materials with specific optical properties. The combination of hydrogen bonding, halogen bonding, and π–π stacking capabilities in this compound suggests its potential as a versatile tecton in supramolecular chemistry.
Table 2: Potential Supramolecular Interactions of this compound
| Interaction Type | Functional Group Involved | Potential Supramolecular Structure |
| Hydrogen Bonding | Methyl carboxylate | Chains, sheets, networks |
| Halogen Bonding | Chloro group | Directional assemblies |
| π–π Stacking | 2H-chromene ring | Stacked columnar structures |
| Coordination Bonding | Carbonyl oxygen | Metal-organic frameworks (MOFs) |
Exploration as a Building Block for Functional Organic Materials
The unique photophysical properties of 2H-chromene derivatives, including their photochromism and fluorescence, make them promising candidates for the development of functional organic materials. msu.edu These materials could find applications in optical data storage, molecular switches, and organic light-emitting diodes (OLEDs).
The electronic character of the substituents on the chromene ring significantly influences its optical properties. The electron-withdrawing nature of the chloro and methyl carboxylate groups in this compound is expected to affect the energy levels of the molecular orbitals, thereby tuning the absorption and emission wavelengths.
Furthermore, the 2H-chromene scaffold can be incorporated into polymeric structures to create functional materials with enhanced processability and mechanical properties. Polymerization of chromene-containing monomers can lead to materials with tunable refractive indices, photoresponsive behavior, or sensing capabilities. The synthetic accessibility of 2H-chromenes through various catalytic methods allows for the preparation of a wide range of functionalized monomers for this purpose. msu.edu
Table 3: Potential Applications of Functional Materials Based on 2H-Chromene Scaffolds
| Material Type | Key Property | Potential Application |
| Photochromic Materials | Reversible color change upon light irradiation | Optical switches, smart windows |
| Fluorescent Polymers | Light emission upon excitation | Organic Light-Emitting Diodes (OLEDs), sensors |
| Non-linear Optical Materials | Large second-order optical nonlinearities | Optoelectronics, telecommunications |
| Liquid Crystals | Self-assembly into ordered phases | Display technologies |
Future Directions and Emerging Research Avenues in Methyl 8 Chloro 2h Chromene 6 Carboxylate Chemistry
Development of Novel and More Efficient Synthetic Strategies
While classical methods for chromene synthesis exist, future research will focus on developing more atom-economical, efficient, and environmentally benign strategies applicable to substituted frameworks like methyl 8-chloro-2H-chromene-6-carboxylate. The exploration of novel catalytic systems is a cornerstone of this endeavor. Transition-metal catalysis, including gold, cobalt, and iron-based systems, has already shown promise in the synthesis of the general 2H-chromene core through various cyclization and annulation strategies. msu.eduresearchgate.net
Future efforts should be directed towards:
Catalyst Optimization: Fine-tuning catalysts to improve yields and regioselectivity for chloro- and carboxylate-substituted precursors. This includes developing catalysts that are more tolerant of diverse functional groups. msu.edu
Organocatalysis: Expanding the use of metal-free organocatalysts, which offer advantages in terms of cost, toxicity, and ease of handling. researchgate.net Dual-organocatalytic systems, for instance, have been effectively used for constructing 2H-chromene derivatives from salicylaldehydes and acetylenic diesters under mild conditions. researchgate.net
Multi-Component Reactions (MCRs): Designing one-pot MCRs that combine three or more starting materials to construct the target molecule in a single step, thereby increasing efficiency and reducing waste. rsc.org
Green Chemistry Approaches: Utilizing sustainable solvents, lower reaction temperatures, and catalyst recycling to minimize the environmental impact of synthesis. asianpubs.org
| Catalytic Strategy | Typical Catalysts | Key Reaction Type | Potential Advantages | Reference |
|---|---|---|---|---|
| Transition-Metal Catalysis | Gold (Au), Cobalt (Co), Iron (Fe), Rhodium (Rh) | Cycloisomerization, C-H Activation/[3+3] Annulation | High efficiency, broad substrate scope, novel bond formations. | msu.eduacs.org |
| Organocatalysis | Diarylprolinol silyl (B83357) ether, L-proline derivatives, p-toluenesulfonic acid | Domino Oxa-Michael-Henry, Asymmetric Tandem Reactions | Metal-free, lower toxicity, potential for high enantioselectivity. | researchgate.netorganic-chemistry.org |
| Eco-Catalysis | Eco-Zn (from hyperaccumulating plants) | Reaction of phenols with α,β-unsaturated aldehydes | Environmentally friendly, utilizes biomass-derived metals. | msu.edu |
| Base Catalysis | Piperidine, Sodium Ethoxide | Knoevenagel Condensation, Michael Addition-Cyclization | Simple, cost-effective, good for specific transformations. | researchgate.netuomphysics.net |
Advanced Spectroscopic and Imaging Modalities for in situ Reaction Monitoring
Understanding reaction mechanisms and kinetics is crucial for optimizing synthetic protocols. Traditional offline analysis (e.g., TLC, GC-MS) provides snapshots in time but can miss transient intermediates. The future lies in the application of advanced, non-invasive spectroscopic techniques for real-time, in situ monitoring of reaction progress. spectroscopyonline.comfau.eu
Key emerging areas include:
Vibrational Spectroscopy (FT-IR and Raman): These techniques can track the concentration changes of reactants, intermediates, and products by monitoring their unique vibrational frequencies. mdpi.com For the synthesis of this compound, FT-IR could follow the disappearance of the phenolic -OH stretch and the aldehyde/ketone C=O stretch of the precursors, alongside the appearance of the characteristic C-O-C ether stretch of the chromene ring.
Process NMR Spectroscopy: In situ NMR provides detailed structural information about all species in the reaction mixture, allowing for unambiguous identification of intermediates and byproducts, and precise kinetic analysis. fu-berlin.de
Hyperspectral Imaging: This modality combines spectroscopy and imaging to provide spatially resolved chemical information, which is particularly useful for heterogeneous catalytic systems or reactions in flow chemistry setups.
| Technique | Information Provided | Advantages for Chromene Synthesis | Limitations | Reference |
|---|---|---|---|---|
| FT-IR Spectroscopy | Functional group changes, concentration profiles. | Fast, sensitive to key functional groups (C=O, O-H). | Complex spectra, solvent interference. | spectroscopyonline.com |
| Raman Spectroscopy | Molecular vibrations, structural information. | Excellent for aqueous media, minimal sample prep, sensitive to C=C bonds. | Weak signal, potential for fluorescence interference. | mdpi.com |
| NMR Spectroscopy | Detailed molecular structure, quantification, kinetics. | Unambiguous identification of intermediates and products. | Lower sensitivity, more expensive instrumentation. | fu-berlin.de |
| UV-Vis Spectroscopy | Chromophore concentration, reaction kinetics. | Simple, cost-effective, good for conjugated systems. | Limited structural information, spectral overlap. | researchgate.net |
Computational Design of New Chromene Derivatives with Tunable Properties
Computational chemistry provides powerful tools to predict molecular properties and guide the design of new compounds before their synthesis, saving significant time and resources. For derivatives of this compound, computational approaches can be used to tune electronic, optical, and biological properties.
Future research in this area will likely involve:
Density Functional Theory (DFT): DFT calculations can be used to predict geometries, frontier molecular orbital energies (HOMO-LUMO), and spectroscopic properties. rsc.org This allows for the rational design of derivatives with tailored absorption/emission spectra for applications in materials science (e.g., optical sensors).
Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish mathematical relationships between the chemical structure of a series of compounds and their biological activity. researchgate.net By developing QSAR models for chromene derivatives, researchers can identify key structural features (e.g., steric, electronic, and hydrophobic parameters) that are crucial for a desired activity, guiding the synthesis of more potent analogues. benthamdirect.comnih.govmdpi.com
Molecular Docking: This technique simulates the interaction of a molecule with the binding site of a biological target (e.g., an enzyme or receptor). It can be used to predict the binding affinity and orientation of novel chromene derivatives, aiding in the design of new therapeutic agents. nih.gov
| Method | Objective | Predicted Properties | Application Area | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | Predict electronic structure and properties. | Molecular geometry, HOMO-LUMO gap, IR/UV-Vis spectra, NLO properties. | Materials science, reaction mechanism studies. | rsc.org |
| Quantitative Structure-Activity Relationship (QSAR) | Correlate chemical structure with biological activity. | Predictive models for activity based on molecular descriptors. | Drug discovery, toxicology. | benthamdirect.comnih.gov |
| Molecular Docking | Predict binding mode and affinity to a biological target. | Binding energy, protein-ligand interactions. | Rational drug design. | nih.gov |
Expanding the Scope of Chemical Transformations and Derivatizations
This compound serves as a versatile scaffold for further chemical modification. Future work should focus on exploring a wider range of reactions to generate a library of novel compounds with diverse functionalities.
Promising avenues for derivatization include:
Modification of the Ester Group: The methyl ester at the C-6 position is a prime site for transformation. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides, esters, or other functional groups. It can also be reacted with nucleophiles like hydrazine (B178648) hydrate (B1144303) to form carbohydrazides, which are valuable precursors for synthesizing other heterocyclic systems. nih.gov
C-H Functionalization: Modern synthetic methods allow for the direct functionalization of C-H bonds. Research could explore the selective activation of C-H bonds on the chromene core to introduce new substituents, potentially leading to novel structures that are difficult to access through traditional methods. acs.org
Ring-Opening and Rearrangement Reactions: Investigating the reactivity of the 2H-chromene ring under various conditions (e.g., acidic, basic, photochemical) could lead to interesting molecular rearrangements and the formation of entirely new scaffolds.
Intramolecular Cyclization: The existing functional groups can be used to build additional rings onto the chromene framework. For example, intramolecular cyclization of a related 2H-chromene-3-carboxylic acid has been shown to produce complex tetracyclic products. acs.org
| Reaction Site | Transformation | Reagents | Resulting Functional Group/Structure | Reference |
|---|---|---|---|---|
| C-6 Ester | Saponification followed by Amide Coupling | 1. NaOH, H₂O 2. Amine, Coupling Agent (e.g., EDC) | Carboxylic acid, Amide | nih.gov |
| C-6 Ester | Hydrazinolysis | Hydrazine Hydrate (N₂H₄·H₂O) | Carbohydrazide | nih.gov |
| Chromene Ring | C-H Activation/Functionalization | Transition Metal Catalyst (e.g., Rh, Pd), Coupling Partner | New C-C or C-Heteroatom bonds | acs.org |
| Entire Scaffold | Intramolecular Cyclization | Strong Acid (e.g., HOTf) | Fused Polycyclic Systems | acs.org |
Exploration of Unique Stereochemical Aspects in 2H-Chromene Synthesis
For many biological applications, the specific three-dimensional arrangement (stereochemistry) of a molecule is critical. When the C2 position of the 2H-chromene ring is substituted with a group other than hydrogen, it becomes a stereocenter. Therefore, developing methods to control the stereochemistry during synthesis is a vital research direction.
Future research should focus on:
Asymmetric Catalysis: The use of chiral catalysts (either metal complexes with chiral ligands or chiral organocatalysts) to favor the formation of one enantiomer over the other. Enantioselective domino or cascade reactions, such as the oxa-Michael-Mannich reaction catalyzed by diarylprolinol silyl ethers, have proven effective for producing 2H-chromenes with high enantioselectivity. organic-chemistry.org
Chiral Auxiliaries: Attaching a temporary chiral group to one of the starting materials to direct the stereochemical outcome of the ring-forming reaction.
Kinetic Resolution: Separating a racemic mixture of chromenes by using a chiral catalyst or enzyme that reacts selectively with one enantiomer.
Stereochemical Correlation Studies: Investigating the relationship between the absolute configuration of chiral 2-substituted chromanes and their specific optical rotations (SORs) can aid in the rapid determination of stereochemistry for newly synthesized compounds. mdpi.com
| Strategy | Description | Example Catalyst/Reagent | Key Outcome | Reference |
|---|---|---|---|---|
| Asymmetric Organocatalysis | A chiral organic molecule catalyzes the reaction enantioselectively. | Diarylprolinol silyl ether, L-proline derivatives. | High enantiomeric excess (ee) in the final product. | organic-chemistry.org |
| Transition Metal Catalysis | A metal center coordinated to a chiral ligand directs stereochemistry. | Palladium (Pd) with chiral phosphine (B1218219) ligands. | Enantioselective C-C bond formation. | msu.edu |
| Cascade Reactions | A sequence of reactions where the chirality is set in an early step. | Organocatalyzed Knoevenagel/Michael/cyclization sequence. | Formation of complex chiral molecules in one pot. | acs.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for methyl 8-chloro-2H-chromene-6-carboxylate, and how can intermediates be characterized?
- Methodological Answer : A common approach involves Claisen rearrangement of substituted precursors, followed by nitro group reduction using SnCl₂ in ethanol . Key intermediates (e.g., nitro-substituted chromenes) should be characterized via - and -NMR to confirm regioselectivity. For chlorination, electrophilic substitution at the 8-position can be monitored using LC-MS to track reaction progress. X-ray crystallography is critical for resolving ambiguities in substituent positioning, as demonstrated in related chromene derivatives .
Q. How can the compound’s thermal and photolytic stability be assessed under varying experimental conditions?
- Methodological Answer : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to evaluate thermal decomposition thresholds. For photostability, expose samples to UV-Vis light (e.g., 254–365 nm) in controlled environments and analyze degradation products via HPLC with photodiode array detection. Chlorine’s labile nature in similar structures necessitates inert-atmosphere handling to minimize side reactions .
Q. What analytical techniques are most reliable for purity assessment and structural confirmation?
- Methodological Answer : Combine HPLC (≥95% purity threshold) with high-resolution mass spectrometry (HRMS) for molecular weight validation. -NMR can resolve chlorine’s electronic environment, while single-crystal X-ray diffraction provides unambiguous structural confirmation, as shown for brominated chromene analogs . For polymorph screening, pair powder XRD with DSC to identify crystalline forms.
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of the 8-chloro substituent on reactivity in cross-coupling reactions?
- Methodological Answer : The chlorine atom’s electron-withdrawing nature deactivates the chromene ring, directing nucleophilic/electrophilic attacks to specific positions. Use density functional theory (DFT) calculations to map electrostatic potential surfaces and compare with experimental outcomes (e.g., Suzuki-Miyaura coupling yields). Kinetic studies under varying temperatures and catalysts (e.g., Pd/C vs. Pd(PPh₃)₄) can reveal substituent-dependent activation barriers .
Q. How can computational modeling predict the compound’s behavior in biological or catalytic systems?
- Methodological Answer : Employ molecular docking simulations to assess binding affinity with target enzymes (e.g., cytochrome P450). Parametrize force fields using crystallographic data from related chromene-carboxylate complexes . For catalytic applications, calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and compare with cyclic voltammetry results.
Q. How should researchers resolve contradictions between spectral data and crystallographic findings?
- Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism) in solution vs. solid states. For example, NMR may indicate equilibrium between keto-enol forms, while X-ray data show a single tautomer. Use variable-temperature NMR and solvent-dependent studies to probe dynamic behavior. For crystallographic validation, ensure data-to-parameter ratios exceed 10:1 to minimize refinement errors, as emphasized in high-precision studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
